SN1 Solvolysis Reactivity: 3-Chlorocyclohexene vs. 1-Chlorocyclohexene
3‑Chlorocyclohexene undergoes SN1 solvolysis in CH₃OH more rapidly than 1‑chlorocyclohexene. The allylic carbocation intermediate derived from 3‑chlorocyclohexene is stabilized by resonance with the adjacent double bond, whereas the vinylic carbocation from 1‑chlorocyclohexene is significantly less stable [1]. This reactivity difference is a direct consequence of the allylic substitution pattern.
| Evidence Dimension | Relative SN1 solvolysis rate |
|---|---|
| Target Compound Data | Faster SN1 solvolysis in CH₃OH |
| Comparator Or Baseline | 1‑Chlorocyclohexene (vinylic chloride): Slower SN1 solvolysis in CH₃OH |
| Quantified Difference | Qualitative ranking: 3‑chlorocyclohexene > 1‑chlorocyclohexene (exact rate constants not provided in source) |
| Conditions | Solvolysis in methanol (CH₃OH) |
Why This Matters
The faster SN1 reactivity of 3‑chlorocyclohexene enables milder and more efficient nucleophilic substitutions compared to vinylic halides, making it a preferred electrophile in allylic functionalization protocols.
- [1] Chegg. From each pair, select the halide that undergoes SN1 solvolysis in CH₃OH more rapidly: 3-chlorocyclohexene or 1-chlorocyclohexene. View Source
